molecular formula C26H28N2O3 B6205570 (2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide CAS No. 2416218-19-2

(2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B6205570
CAS No.: 2416218-19-2
M. Wt: 416.5
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Description

(2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a methoxyphenyl group, an acetamido group, and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Acetamide Intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with an amine to form the corresponding amide.

    Coupling with Phenylalanine Derivative: The methoxyphenyl acetamide intermediate is then coupled with a phenylalanine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Final Amidation: The resulting intermediate is then subjected to amidation with (1S)-1-phenylethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-(4-hydroxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-2-[2-(4-chlorophenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of (2S)-2-[2-(4-methoxyphenyl)acetamido]-3-phenyl-N-[(1S)-1-phenylethyl]propanamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with other molecules.

Properties

CAS No.

2416218-19-2

Molecular Formula

C26H28N2O3

Molecular Weight

416.5

Purity

95

Origin of Product

United States

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